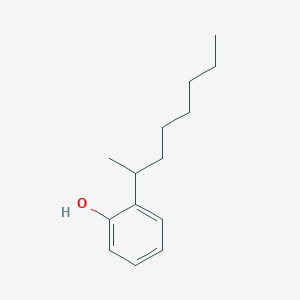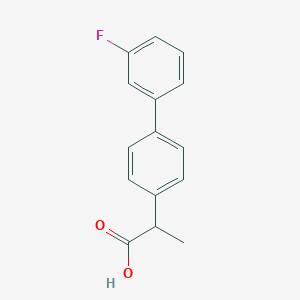
Fluprofen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluprofen typically involves the coupling reaction of 2-(3-fluoro-4-bromophenyl)propionic acid with phenylboronic acid in the presence of a palladium catalyst under alkaline conditions . This reaction forms the biphenyl structure characteristic of this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fluprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as halogenated biphenyls and alcohol derivatives .
Scientific Research Applications
Fluprofen has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of NSAID synthesis and reactivity.
Biology: It is used to study the effects of NSAIDs on cellular processes and inflammation.
Mechanism of Action
Fluprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are chemicals that mediate inflammation, pain, and fever. By blocking COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . The compound primarily targets COX-1 and COX-2 enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Fluprofen is structurally and pharmacologically similar to other NSAIDs such as:
- Ibuprofen
- Fenoprofen
- Ketoprofen
Comparison:
- Ibuprofen: Both this compound and ibuprofen are used to treat pain and inflammation, but this compound has a fluorine atom in its structure, which can enhance its potency and reduce side effects .
- Fenoprofen: Similar to this compound, fenoprofen is used for its anti-inflammatory properties, but it may have different pharmacokinetic profiles and side effects .
- Ketoprofen: Ketoprofen and this compound share similar therapeutic uses, but ketoprofen may have a different mechanism of action and potency .
This compound’s unique fluorine atom in its structure distinguishes it from other NSAIDs, potentially offering better efficacy and safety profiles .
Properties
CAS No. |
17692-38-5 |
|---|---|
Molecular Formula |
C15H13FO2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-[4-(3-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h2-10H,1H3,(H,17,18) |
InChI Key |
TYCOFFBAZNSQOJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
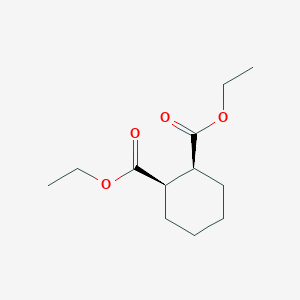

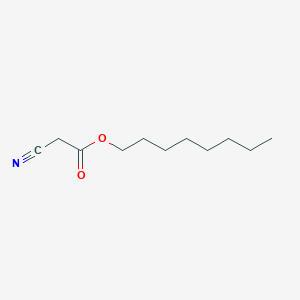
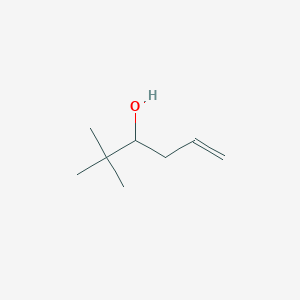


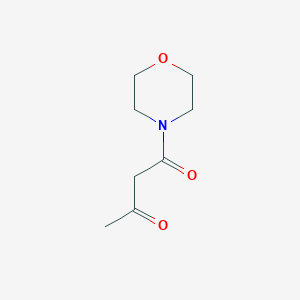
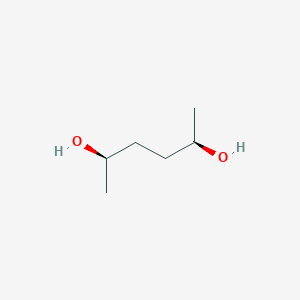

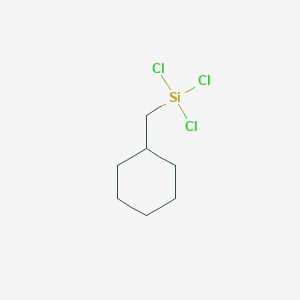

![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)
